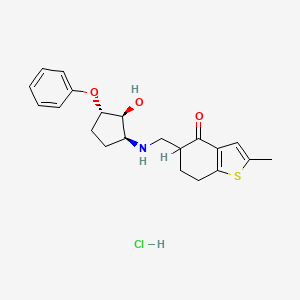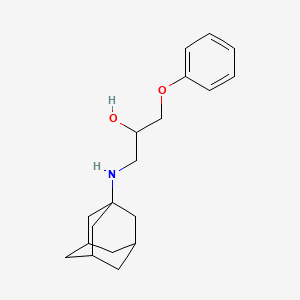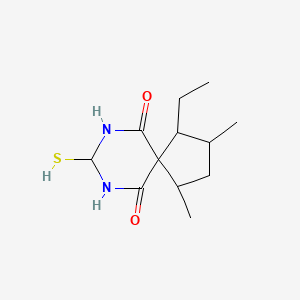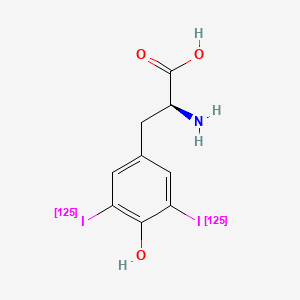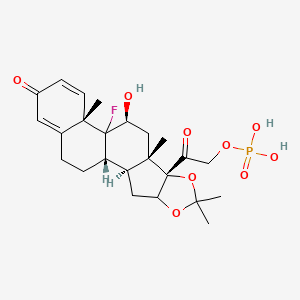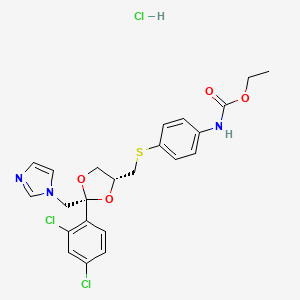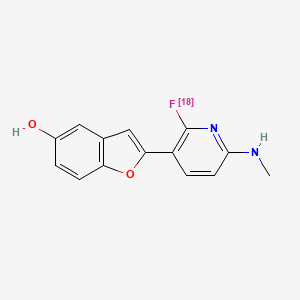
Flutafuranol (18F)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was developed for diagnostic use, particularly in the detection of beta-amyloid deposits in the brain, which are indicative of Alzheimer’s disease . This compound binds to beta-amyloid plaques, allowing for their visualization in PET scans, thus aiding in the diagnosis and monitoring of Alzheimer’s disease and other neurodegenerative conditions .
Preparation Methods
The synthesis of Flutafuranol F 18 involves the radiofluorination of a precursor molecule. The fluorine-18 isotope is a positron emitter with a half-life of approximately 110 minutes, making it suitable for synthesis and use within a PET imaging center . The preparation methods include nucleophilic aromatic substitution, where the precursor molecule is labeled with fluorine-18 under specific reaction conditions. The reaction typically requires an activating effect from electron-withdrawing groups and a suitable leaving group . The final product is then purified to obtain the radiopharmaceutical compound .
Chemical Reactions Analysis
Flutafuranol F 18 primarily undergoes nucleophilic aromatic substitution reactions during its synthesis . The common reagents used in these reactions include electron-withdrawing groups such as nitro, cyano, and acetyl groups, which facilitate the substitution process . The major product formed from these reactions is the fluorine-18 labeled compound, which is then used for PET imaging .
Scientific Research Applications
Flutafuranol F 18 has emerged as a promising radiopharmaceutical in the field of medical imaging, particularly in PET scans . Its high affinity for neuroreceptors involved in neurotransmission makes it useful in identifying and monitoring diseases such as Alzheimer’s, Parkinson’s, and other neurodegenerative disorders . The compound’s ability to bind selectively to neuroreceptors allows for detailed visualization of neuroreceptor distribution and density, providing crucial insights into various neurological conditions . Additionally, Flutafuranol F 18 is being explored for its applications in oncology, where it can help visualize changes in dopamine receptors, facilitating early diagnosis and potentially improving patient outcomes .
Mechanism of Action
The mechanism of action of Flutafuranol F 18 is rooted in its ability to bind selectively to certain neuroreceptors in the brain . When introduced into the body, the compound crosses the blood-brain barrier and attaches itself to specific target sites . The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, leading to the emission of gamma rays . These gamma rays are then detected by PET scanners, producing high-resolution images of the brain’s metabolic activity . This selective binding allows for detailed visualization of neuroreceptor distribution and density, providing crucial insights into various neurological conditions .
Comparison with Similar Compounds
Flutafuranol F 18 is similar to other PET imaging agents such as 11C-Pittsburgh compound-B (11C-PiB) and 18F-AZD4694 . Both 11C-Pittsburgh compound-B and 18F-AZD4694 are used for imaging beta-amyloid plaques in Alzheimer’s disease . Flutafuranol F 18 stands out due to its high affinity and selectivity for beta-amyloid plaques, making it a promising tool for the early detection of Alzheimer’s disease . Additionally, Flutafuranol F 18 has favorable pharmacokinetics, with rapid brain uptake and washout from non-target tissues, resulting in clear images with high contrast between the amyloid plaques and the surrounding brain tissue .
Similar Compounds
- 11C-Pittsburgh compound-B (11C-PiB)
- 18F-AZD4694 (NAV4694)
- Florbetapir F-18
- Flortaucipir F-18
These compounds share similar applications in PET imaging for the detection and monitoring of neurodegenerative diseases, particularly Alzheimer’s disease .
Properties
CAS No. |
1211333-21-9 |
|---|---|
Molecular Formula |
C14H11FN2O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-[2-(18F)fluoranyl-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)/i15-1 |
InChI Key |
MYNQXTDIPMCJCR-HUYCHCPVSA-N |
Isomeric SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)[18F] |
Canonical SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
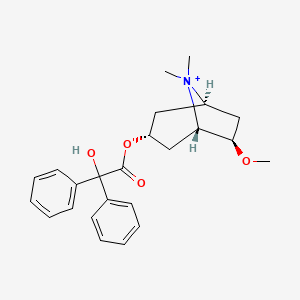
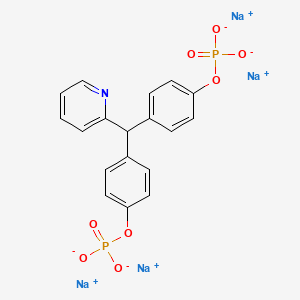
![sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859473.png)
